4-Pyrrolidin-1-yl-piperidine hydrochloride

Catalog No.
S3310431
CAS No.
172281-91-3
M.F
C9H19ClN2
M. Wt
190.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrrolidin-1-yl-piperidine hydrochloride

CAS Number

172281-91-3

Product Name

4-Pyrrolidin-1-yl-piperidine hydrochloride

IUPAC Name

4-pyrrolidin-1-ylpiperidine;hydrochloride

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

InChI

InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H

InChI Key

SLFFQQYPILXEKE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCNCC2.Cl

Canonical SMILES

C1CCN(C1)C2CCNCC2.Cl

4-Pyrrolidin-1-yl-piperidine hydrochloride is a chemical compound with the molecular formula C9H19ClN2C_9H_{19}ClN_2 and a CAS number of 5004-07-9. This compound features a piperidine ring substituted with a pyrrolidine group at the fourth position. It is primarily recognized for its role in various chemical and pharmacological applications, particularly in the synthesis of bioactive molecules and as a potential research tool in medicinal chemistry .

Typical of amines and piperidines. Key reactions include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated, leading to various derivatives.
  • Acylation: The amine can react with acid chlorides to form amides.
  • Hydrochloride Formation: The base form can react with hydrochloric acid to yield the hydrochloride salt, enhancing solubility in water.

These reactions are significant for modifying the compound to explore its biological activity or to synthesize related compounds .

4-Pyrrolidin-1-yl-piperidine hydrochloride exhibits notable biological activities, particularly as a central nervous system stimulant. It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This activity suggests possible applications in treating disorders such as depression or anxiety, although further studies are needed to establish efficacy and safety profiles .

The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves:

  • Formation of the Piperidine Ring: Starting with commercially available piperidine, it can be reacted with pyrrolidine derivatives under controlled conditions.
  • Hydrochloride Salt Formation: The resulting base can be treated with hydrochloric acid to produce the hydrochloride salt, which is more soluble and easier to handle.

Alternative synthetic routes may involve various reagents and solvents depending on the desired purity and yield .

This compound finds applications in several fields:

  • Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents.
  • Chemical Biology: Used in studies investigating neurotransmitter systems and receptor interactions.
  • Synthetic Chemistry: Employed in the development of complex organic molecules.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 4-Pyrrolidin-1-yl-piperidine hydrochloride focus on its binding affinity to various receptors. Preliminary findings suggest that it may interact with dopamine D2 receptors, influencing dopaminergic signaling pathways. This interaction profile indicates potential implications for mood regulation and psychotropic effects. Further studies using radiolabeled compounds could elucidate its pharmacokinetics and dynamics more comprehensively .

Several compounds share structural similarities with 4-Pyrrolidin-1-yl-piperidine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethylpiperidineMethyl group at the 4-positionMore lipophilic; different pharmacological profile
1-(4-Pyrrolidinyl)piperazinePiperazine ring instead of piperidinePotentially different receptor interactions
4-(1-Pyrrolidinyl)pyridinePyridine ring instead of piperidineDifferent electronic properties affecting reactivity

While these compounds share similar frameworks, their unique substituents lead to distinct biological activities and chemical reactivities, making 4-Pyrrolidin-1-yl-piperidine hydrochloride particularly interesting for specific research applications .

Dates

Modify: 2023-08-19

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